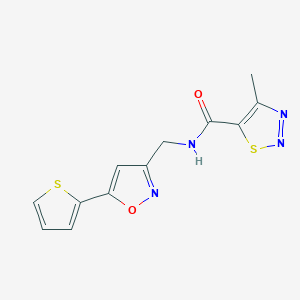
4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N4O2S2 and its molecular weight is 306.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant studies.
Structural Characteristics
The structure of the compound is characterized by:
- A thiadiazole ring , which contributes to its biological activity.
- A methyl group at the 4-position, enhancing lipophilicity.
- A thiophenyl isoxazole moiety , which may influence its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, various studies have reported the effectiveness of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The compound has shown promising results in inhibiting these pathogens.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.91 - 62.5 | 7.82 - 125 |
| Staphylococcus epidermidis | 3.91 - 62.5 | 7.82 - 125 |
These values indicate that the compound has a lethal effect on these bacteria, with MBC/MIC ratios suggesting effective bactericidal activity .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, it was tested against several human cancer cell lines, showing varying degrees of activity:
| Cell Line | IC50 (nM) |
|---|---|
| MDA-MB-231 (Breast) | 50.15 |
| HT-29 (Colon) | 56.64 |
| A549 (Lung) | 45.67 |
These results indicate that the compound effectively induces apoptosis and cell cycle arrest in cancer cells . The mechanism appears to involve inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Activity
Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. The compound may inhibit inflammatory mediators and cytokines, contributing to reduced inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives interfere with nucleic acid synthesis, which is crucial for cell division in both bacteria and cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like carbonic anhydrase and phosphodiesterases, which play significant roles in cellular signaling and metabolism .
- Receptor Interactions : The presence of heteroatoms in the thiadiazole ring allows for interactions with various biological receptors involved in tumorigenesis .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- A study demonstrated that a related thiadiazole compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Another investigation revealed that compounds containing the thiadiazole moiety showed enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for use in tuberculosis treatment .
属性
IUPAC Name |
4-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-11(20-16-14-7)12(17)13-6-8-5-9(18-15-8)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERFDDRZLFNFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














